2-Formyl-4-methoxybenzoic acid
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Overview
Description
2-Formyl-4-methoxybenzoic acid is an organic compound with the molecular formula C9H8O4 It is characterized by the presence of a formyl group (-CHO) and a methoxy group (-OCH3) attached to a benzoic acid core
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as p-methoxybenzoic acids and derivatives . These are benzoic acids in which the hydrogen atom at position 4 of the benzene ring is replaced by a methoxy group
Mode of Action
It is known that methoxybenzaldehydes, a group to which this compound belongs, can exhibit various biological activities, including antifungal, antiviral, anti-tumor, and other activities . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It’s known that methoxybenzaldehydes can be involved in various biosynthetic processes . For instance, they can be involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize polyphenols, styrenes, and substituted biphenyls .
Pharmacokinetics
It’s known that the compound is a solid at room temperature
Result of Action
Methoxybenzaldehydes, a group to which this compound belongs, are known to exhibit various biological activities, including antifungal, antiviral, anti-tumor, and other activities . The specific molecular and cellular effects of this compound’s action are yet to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Formyl-4-methoxybenzoic acid involves the formylation of 4-methoxybenzoic acid. This can be achieved through the Vilsmeier-Haack reaction, where 4-methoxybenzoic acid reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Formyl-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxyl group (-OH) using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Carboxy-4-methoxybenzoic acid.
Reduction: 2-Hydroxymethyl-4-methoxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
2-Formyl-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Formylbenzoic acid: Similar structure but lacks the methoxy group.
2-Methoxybenzoic acid: Similar structure but lacks the formyl group.
4-Methoxybenzoic acid: Similar structure but lacks the formyl group.
Uniqueness
2-Formyl-4-methoxybenzoic acid is unique due to the presence of both the formyl and methoxy groups, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-formyl-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c1-13-7-2-3-8(9(11)12)6(4-7)5-10/h2-5H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCJEQDCOQYQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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